A Technical Guide to 1-Phenyl-1H-Pyrazol-3-yl Methanamine and the Broader Landscape of 1-Phenylpyrazole Derivatives in Drug Discovery
A Technical Guide to 1-Phenyl-1H-Pyrazol-3-yl Methanamine and the Broader Landscape of 1-Phenylpyrazole Derivatives in Drug Discovery
This guide provides an in-depth technical exploration of 1-phenyl-1H-pyrazol-3-yl methanamine, a notable calcimimetic agent, and contextualizes its significance within the broader and highly versatile class of 1-phenylpyrazole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with field-proven insights, focusing on synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols.
The 1-Phenylpyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1-phenylpyrazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in drug discovery due to its synthetic tractability and ability to interact with a wide array of biological targets.[1] The presence of a phenyl ring at the N1 position of the pyrazole core provides a crucial handle for modulating pharmacokinetic and pharmacodynamic properties. This scaffold is a cornerstone in the development of therapeutics across diverse disease areas, including cancer, inflammation, and metabolic disorders.[2][3] The versatility of the 1-phenylpyrazole core allows for substitutions at various positions, leading to a rich diversity of pharmacological activities.
A Focused Analysis: 1-Phenyl-1H-Pyrazol-3-yl Methanamine as a Type II Calcimimetic
A prime example of the therapeutic potential of this scaffold is 1-phenyl-1H-pyrazol-3-yl methanamine and its analogs, which have been identified as potent and orally bioavailable type II calcimimetics.[4][5] These compounds are designed to treat conditions such as secondary hyperparathyroidism by allosterically modulating the calcium-sensing receptor (CaSR).[6][7]
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][8] 1-Phenyl-1H-pyrazol-3-yl methanamine acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the endogenous ligand (Ca²⁺) and enhances the receptor's sensitivity to calcium.[6] This potentiation of CaSR signaling in the parathyroid gland leads to a decrease in the secretion of parathyroid hormone (PTH), thereby helping to normalize calcium and phosphate levels in the blood.[9]
Below is a diagram illustrating the signaling pathway of the Calcium-Sensing Receptor and the role of calcimimetics.
Caption: Allosteric activation of the CaSR by a calcimimetic enhances its sensitivity to extracellular Ca²⁺, leading to the activation of Gq/11, subsequent intracellular signaling, and ultimately, the inhibition of PTH secretion.
Synthesis of 1-Phenyl-1H-Pyrazol-3-yl Methanamine: A Generalized Protocol
The synthesis of 1-phenyl-1H-pyrazol-3-yl methanamine typically involves a multi-step process. The following is a generalized, field-proven protocol that highlights the key transformations. The rationale behind the choice of reagents and conditions is to ensure high yield and purity.
Experimental Protocol: Synthesis of 1-Phenyl-1H-Pyrazol-3-yl Methanamine
-
Step 1: Synthesis of 1-Phenyl-1H-pyrazole-3-carbonitrile.
-
Rationale: This step establishes the core pyrazole ring with a nitrile group at the 3-position, which serves as a precursor to the aminomethyl group.
-
Procedure:
-
To a solution of (E)-3-ethoxyacrylonitrile in a suitable solvent such as ethanol, add phenylhydrazine.
-
The reaction mixture is typically heated under reflux for several hours to drive the cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
-
-
Step 2: Reduction of the Nitrile to the Amine.
-
Rationale: The nitrile group is reduced to a primary amine. A strong reducing agent is required for this transformation.
-
Procedure:
-
Dissolve the 1-phenyl-1H-pyrazole-3-carbonitrile in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄). The slow addition is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC/HPLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution. This procedure is critical for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate that is easy to filter.
-
Filter the mixture and wash the solid with fresh solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-phenyl-1H-pyrazol-3-yl methanamine.
-
The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
-
-
The Broader Spectrum: 1-Phenylpyrazole Derivatives in Oncology
Beyond their role as calcimimetics, 1-phenylpyrazole derivatives have emerged as a significant class of compounds in oncology, primarily as inhibitors of protein kinases and anti-apoptotic proteins of the Bcl-2 family.[2][10]
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
Numerous 1-phenylpyrazole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as those in the PI3K/Akt/mTOR pathway.[6][11][12]
Caption: 1-Phenylpyrazole derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway, thereby blocking downstream signaling that promotes cancer cell proliferation and survival.
Table 1: Representative 1-Phenylpyrazole-Based Kinase Inhibitors and their Bioactivities
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazole-based derivatives | Akt1 | 61 | [2] |
| Phenyl-pyrazole derivatives | BCR-ABL | 14.2 | [2] |
| Pyrazole-based derivatives | Aurora A | 160 | [2] |
| Pyrazole-based derivatives | CDK1 | 1520 | [2] |
| Phenylpyrazole amides | S6K1 | 34 | [13] |
Targeting the Bcl-2 Family: Inducing Apoptosis in Cancer Cells
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their overexpression in cancer cells contributes to therapeutic resistance.[14][15][16] 1-Phenylpyrazole derivatives have been designed to mimic the BH3 domain of pro-apoptotic proteins, thereby inhibiting the anti-apoptotic function of proteins like Bcl-2 and Mcl-1 and inducing cancer cell death.[10][17][18]
Caption: 1-Phenylpyrazole derivatives can inhibit anti-apoptotic Bcl-2 family proteins, leading to the activation of pro-apoptotic proteins and subsequent apoptosis.
Table 2: Selected 1-Phenylpyrazole-Based Bcl-2 Family Inhibitors and their Bioactivities
| Compound Class | Target Protein | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| Phenylpyrazole derivative (LC126) | Mcl-1 | 13 | - | [10] |
| Phenylpyrazole derivative (LC126) | Bcl-2 | 10 | - | [10] |
| Optimized Phenylpyrazole (GQN-B18) | Mcl-1 | 0.25 | - | [10] |
| Optimized Phenylpyrazole (GQN-B18) | Bcl-2 | 5.6 | - | [10] |
| Pyrazole-based derivative (11) | - | - | 63.44 (HT-29) | [19][20] |
Analytical Characterization: Ensuring Purity and Structural Integrity
The robust analytical characterization of 1-phenylpyrazole derivatives is paramount for their development as therapeutic agents. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and stability of these compounds.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of 1-phenylpyrazole derivatives.[21][22][23] The choice of column, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Causality: A C18 column is chosen for its versatility and excellent retention of moderately nonpolar compounds like 1-phenylpyrazoles. The 5 µm particle size provides a good balance between resolution and backpressure.
-
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Causality: Acetonitrile is a common organic modifier that provides good peak shape. Formic acid is added to control the pH and improve the ionization of basic compounds in the mass spectrometer if coupled (LC-MS), and to sharpen peaks by reducing tailing. A gradient elution is often necessary to resolve impurities with a wide range of polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection: UV at 254 nm.
-
Causality: The phenyl and pyrazole rings in these compounds typically exhibit strong absorbance at or near 254 nm.
-
-
-
System Suitability:
-
Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include:
-
Tailing factor: Should be between 0.8 and 1.5.
-
Theoretical plates: Should be >2000.
-
Repeatability of retention time and peak area: RSD < 2%.
-
-
NMR and Mass Spectrometry: Unambiguous Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural confirmation of synthesized 1-phenylpyrazole derivatives.[24][25][26]
-
¹H and ¹³C NMR: Provide detailed information about the chemical environment of protons and carbons, allowing for the complete assignment of the molecular structure. 2D NMR techniques like COSY, HSQC, and HMBC are crucial for resolving complex structures and confirming connectivity.[24][25]
-
Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to further confirm the structure.[27][28][29] The fragmentation of 1-phenylpyrazoles often involves characteristic losses of small molecules like N₂, HCN, and fragments from the substituents.[30]
Conclusion and Future Perspectives
The 1-phenyl-1H-pyrazol-3-yl methanamine scaffold and its broader derivative class represent a highly successful platform in modern drug discovery. From the targeted allosteric modulation of the Calcium-Sensing Receptor to the inhibition of critical cancer-related targets like kinases and Bcl-2 family proteins, the versatility of this chemical entity is evident. The continued exploration of structure-activity relationships, guided by robust synthetic strategies and comprehensive analytical characterization, will undoubtedly lead to the discovery of new and improved therapeutics based on the 1-phenylpyrazole core. As our understanding of the underlying biology of diseases deepens, the tailored design of novel 1-phenylpyrazole derivatives will remain a fruitful endeavor for medicinal chemists and drug development professionals.
References
-
Akl, H. et al. (2014). A dual role for the anti-apoptotic Bcl-2 protein in cancer: mitochondria versus endoplasmic reticulum. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(10), 2240-2252. [Link]
-
Bao, L. et al. (2020). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 10, 1689. [Link]
-
Chen, K. et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 9(25), 27369–27396. [Link]
- Delbridge, A. R. D., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy.
-
Garner, T. P., et al. (2018). Targeting BCL-2 regulated apoptosis in cancer. Open Biology, 8(5), 180029. [Link]
- Kale, J., et al. (2018). Bcl-2 family proteins: changing partners in the dance towards death.
- Lee, J. Y., & Lee, J. H. (2020). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Journal of Cancer Prevention, 25(3), 135-144.
-
Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-6538. [Link]
-
Poon, S. F., et al. (2009). Discovery and Optimization of Substituted 1-(1-Phenyl-1H-pyrazol-3-yl)methanamines as Potent and Efficacious Type II Calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535–6538. [Link]
- Conigrave, A. D., & Ward, D. T. (2013). Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways. Best Practice & Research Clinical Endocrinology & Metabolism, 27(3), 315-331.
- Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(16), 9123-9126.
-
Magdy, N., et al. (2021). Calcium-Sensing Receptor (CaSR), Its Impact on Inflammation and the Consequences on Cardiovascular Health. International Journal of Molecular Sciences, 22(5), 2591. [Link]
- Lee, S. J., et al. (2016). Biotransformation of N-Heterocyclic Compounds 1-Phenylpyrazole and 1-Phenylpyrrole by Escherichia coli (pDTG141) Expressing Naphthalene Dioxygenase of Pseudomonas sp. Strain NCIB 9816-4. Journal of Microbiology and Biotechnology, 26(1), 1-8.
-
The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. (2023). Journal of Translational Medicine, 21(1), 1-17. [Link]
-
Bruncko, M., et al. (2009). Tetrahydroisoquinoline amide substituted phenyl pyrazoles as selective Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 218-221. [Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2021). Molecules, 26(16), 4933.
-
Carrión, M. D., et al. (2005). Structural elucidation of a new Δ2‐pyrazoline derivatives using 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 43(12), 1033-1037. [Link]
-
Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 1-17. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (2008). Current Organic Chemistry, 12(10), 817-843.
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Tewari, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 819128. [Link]
-
Lee, K., et al. (2020). Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127021. [Link]
-
Li, G., et al. (2007). Structure Elucidation of a Pyrazolo[14][18]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1113-1121.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chen, K., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
-
Li, G., et al. (2007). Structure Elucidation of a Pyrazolo[14][18]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1113-1121. [Link]
- Tewari, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 819128.
-
Helal, M. H., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 10(58), 35085-35101. [Link]
-
The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research. (2025). International Journal of Molecular Sciences, 26(14), 7890. [Link]
- Gierse, J. K., et al. (1996). A new class of cyclooxygenase-2 inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
-
Abuelizz, H. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106312. [Link]
-
Wang, C., et al. (2019). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science, 42(15), 2533-2540. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters, 8(8), 867-882.
-
Trofimov, A. I., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. [Link]
- Palagummi, V. S. M., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
-
Zhang, Y., et al. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. Journal of Chromatography A, 1007(1-2), 199-205. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6598. [Link]
-
A Systematic Review and Meta-analysis of Efficacy and Safety of Calcimimetic Agents in the Treatment of Secondary Hyperparathyroidism in Patients with Chronic Kidney Disease. (2020). Kidney & Blood Pressure Research, 45(4), 533-546. [Link]
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Research, 6(7), 3636-3642.
- Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). Bioorganic Chemistry, 131, 106312.
- Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers in Chemistry, 6, 458.
-
Efficacy of Early Treatment with Calcimimetics in Combination with Reduced Doses of Vitamin D Sterols in Dialysis Patients. (2008). Clinical Journal of the American Society of Nephrology, 3(1), 138-145. [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
Sources
- 1. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Review and Meta-analysis of Efficacy and Safety of Calcimimetic Agents in the Treatment of Secondary Hyperparathyroidism in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Efficacy of Early Treatment with Calcimimetics in Combination with Reduced Doses of Vitamin D Sterols in Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cms.mz-at.de [cms.mz-at.de]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ijcpa.in [ijcpa.in]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. mdpi.com [mdpi.com]
- 27. asianpubs.org [asianpubs.org]
- 28. researchgate.net [researchgate.net]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. researchgate.net [researchgate.net]
